4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol
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Overview
Description
Preparation Methods
The synthesis of 4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound .
Chemical Reactions Analysis
4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The phenolic and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol involves its interaction with specific molecular targets, such as proteins or enzymes. The phenolic and pyridinyl groups allow the compound to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules . These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol can be compared with other similar compounds, such as:
4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenyl acetate: This compound has an acetyl group instead of a hydroxyl group, which can affect its reactivity and biological activity.
4-Desulfo-4-hydroxy picosulfate monosodium salt: This compound contains a sulfate group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of phenolic and pyridinyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[6-(4-hydroxyphenyl)pyridin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-14-8-4-12(5-9-14)16-2-1-3-17(18-16)13-6-10-15(20)11-7-13/h1-11,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPOICCBUABQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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